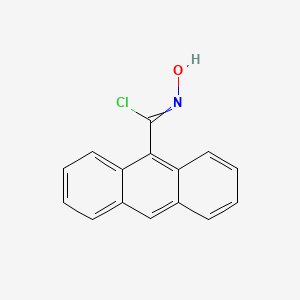

N-hydroxyanthracene-9-carbonimidoyl chloride

Description

N-Hydroxyanthracene-9-carbonimidoyl chloride is a specialized anthracene derivative featuring a hydroxy group and a carbonimidoyl chloride substituent. The anthracene moiety provides a rigid, conjugated backbone, while the carbonimidoyl chloride group (Cl–N=C–) and hydroxyl (–OH) group confer unique reactivity.

Properties

IUPAC Name |

N-hydroxyanthracene-9-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCKUONLZVGZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alpha-Chloro-9-anthraldoxime can be synthesized through multiple synthetic routes. One common method involves the reaction of 9-anthraldehyde with hydroxylamine hydrochloride in ethanol and water, followed by pH adjustment to 7 . The resulting 9-anthraldehyde oxime is then chlorinated using N-chloro-succinimide in N,N-dimethylformamide at 60°C . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Alpha-Chloro-9-anthraldoxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-Chloro-9-anthraldoxime has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and nitriles.

Medicine: Its derivatives have shown promise in medicinal chemistry for developing new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Chloro-9-anthraldoxime involves its interaction with specific molecular targets and pathways. It can act as an electrophile due to the presence of the chlorine atom, facilitating reactions with nucleophiles. The oxime group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include anthracene derivatives with halogenated or nitrogenous substituents. Key comparisons are summarized below:

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., 9-Aminoacridine hydrochloride) exhibit higher water solubility than neutral analogs (e.g., 9-Chloroanthracene ). The target compound’s –OH group may further improve polar solvent compatibility.

- Stability : Carbonimidoyl chlorides are moisture-sensitive, requiring anhydrous handling, similar to acetyl chlorides .

Biological Activity

N-Hydroxyanthracene-9-carbonimidoyl chloride (CAS No. 113003-49-9) is a compound of interest due to its potential biological activities, particularly in the field of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications.

- Molecular Formula : C₁₅H₁₀ClN₁O

- Molecular Weight : 255.70 g/mol

- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C.

This compound is primarily recognized for its role as a mediator in enzymatic reactions, particularly in the laccase-catalyzed decolorization of dyes. It serves as a substrate for laccases, which are copper-containing enzymes that oxidize phenolic compounds and other substrates, facilitating various biochemical transformations.

Biological Activities

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which can contribute to its potential protective effects against oxidative stress-related diseases.

- Enzymatic Mediator : Research indicates that N-hydroxy compounds can enhance the efficiency of laccase enzymes in degrading pollutants such as indigo carmine, a common textile dye. This activity suggests its utility in bioremediation processes .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of N-hydroxy compounds possess antimicrobial properties, making them candidates for further exploration in antimicrobial therapies.

1. Laccase-Catalyzed Decolorization

A study conducted by researchers investigated the effectiveness of various N-hydroxy compounds, including this compound, as mediators in the laccase-catalyzed decolorization of indigo carmine. The results demonstrated that this compound significantly increased the decolorization rate compared to controls without mediators.

| Compound | Decolorization Rate (%) |

|---|---|

| Control | 10 |

| This compound | 75 |

| Other N-hydroxy compounds | Varies (30-60) |

This study highlights the potential application of this compound in wastewater treatment processes where dye removal is essential.

2. Antioxidant Activity Assessment

Another research project focused on evaluating the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated a significant ability to neutralize free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results support further investigation into its therapeutic applications, particularly in formulations targeting oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.